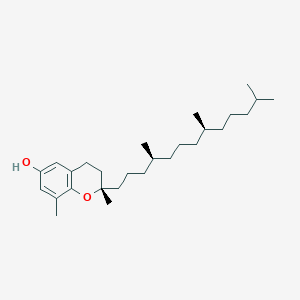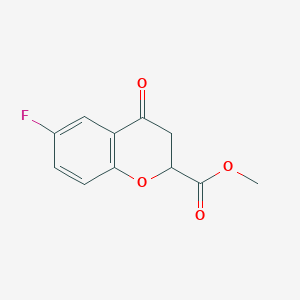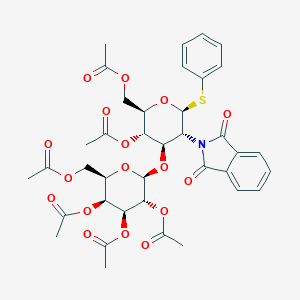
Phenyl tacgal-sglu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl tacgal-sglu, also known as PTSG, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a modified version of the natural sugar molecule, lactose, and has been synthesized for its unique properties.
Wissenschaftliche Forschungsanwendungen
Phenyl tacgal-sglu has been used in various scientific research applications, including the study of protein-carbohydrate interactions. It has been found to bind to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This property of Phenyl tacgal-sglu has been utilized in the study of lectin-glycan interactions, which play important roles in many biological processes.
Wirkmechanismus
The mechanism of action of Phenyl tacgal-sglu involves its binding to lectins. Lectins recognize and bind to specific carbohydrate structures on the surface of cells, and this interaction can trigger various cellular responses. Phenyl tacgal-sglu binds to lectins in a similar manner, and this binding can be used to study the specific interactions between lectins and carbohydrates.
Biochemische Und Physiologische Effekte
Phenyl tacgal-sglu has been found to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. This makes it a useful tool for studying lectin-glycan interactions without the risk of interfering with other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Phenyl tacgal-sglu in lab experiments include its specificity for lectins and its non-toxic nature. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Phenyl tacgal-sglu in scientific research. One potential application is in the study of lectin-glycan interactions in cancer cells. Lectins are known to play important roles in cancer cell adhesion and metastasis, and Phenyl tacgal-sglu could be used to study these interactions in more detail. Another potential application is in the development of new drugs that target lectins. Phenyl tacgal-sglu could be used as a starting point for the development of new compounds that could be used to treat diseases that involve lectin-glycan interactions.
Conclusion:
In conclusion, Phenyl tacgal-sglu is a synthetic compound that has potential applications in scientific research. Its specificity for lectins and non-toxic nature make it a useful tool for studying lectin-glycan interactions. While there are limitations to its use, there are also several future directions for its application in scientific research.
Synthesemethoden
Phenyl tacgal-sglu is synthesized through a multi-step process that involves the modification of lactose. The first step involves the protection of the hydroxyl groups of lactose to prevent unwanted reactions. The protected lactose is then reacted with phenyl isothiocyanate and triethylamine to form the Phenyl tacgal-sglu molecule. The final step involves the deprotection of the hydroxyl groups to obtain the final product.
Eigenschaften
CAS-Nummer |
148705-04-8 |
|---|---|
Produktname |
Phenyl tacgal-sglu |
Molekularformel |
C38H41NO17S |
Molekulargewicht |
815.8 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3S,4R,5R,6S)-3-acetyloxy-2-(acetyloxymethyl)-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-4-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C38H41NO17S/c1-18(40)48-16-27-31(51-21(4)43)33(52-22(5)44)34(53-23(6)45)37(54-27)56-32-29(39-35(46)25-14-10-11-15-26(25)36(39)47)38(57-24-12-8-7-9-13-24)55-28(17-49-19(2)41)30(32)50-20(3)42/h7-15,27-34,37-38H,16-17H2,1-6H3/t27-,28-,29-,30-,31+,32-,33+,34-,37+,38+/m1/s1 |
InChI-Schlüssel |
MKHUYWRGPWAYHK-HTHPTONZSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)COC(=O)C)SC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
phenyl O-(2,3,4,6-tetra-O-acetylgalactopyranosyl)-(1-3)-4,6-di-O-acetyl-2-deoxy-2-phthalimido-1-thioglucopyranoside phenyl TAcGal-SGlu |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



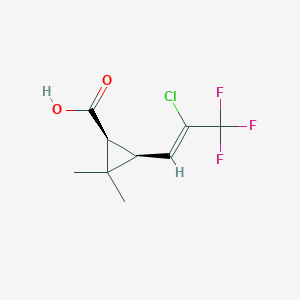
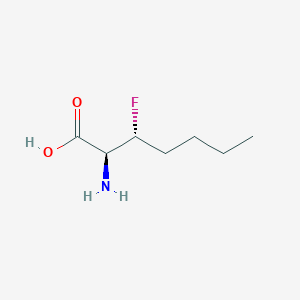
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B132036.png)
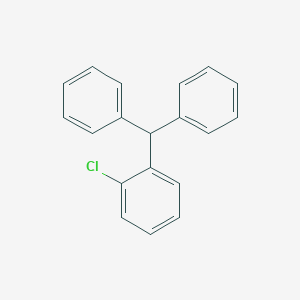
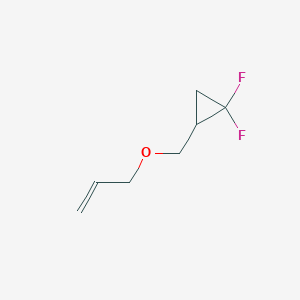
![1-Chloro-2-[dichloro(phenyl)methyl]benzene](/img/structure/B132048.png)
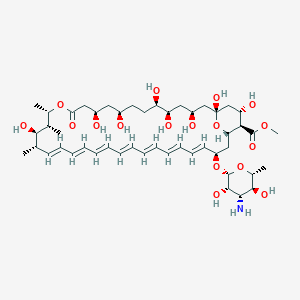
![2-Oxazolidinone,3-(1-methylethyl)-5-(1-propenyl)-,[S-(E)]-(9CI)](/img/structure/B132050.png)
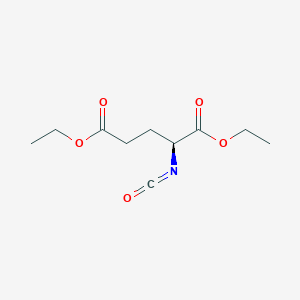
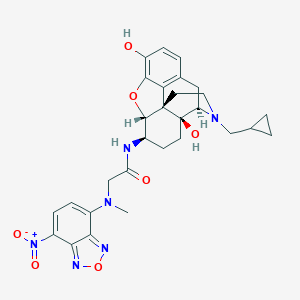
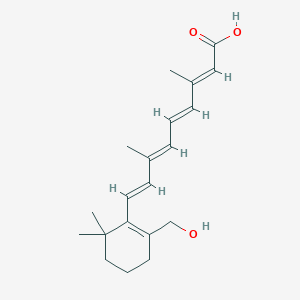
![Thiazolo[4,5-c]quinolin-2-amine](/img/structure/B132059.png)
